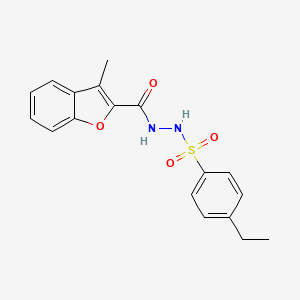
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a benzofuran derivative that has been synthesized through a multi-step process, and it has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has not been extensively studied in vivo, and its safety profile is not well established.
Future Directions
There are several future directions for research on N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is its mechanism of action, which is not fully understood. Additionally, further studies are needed to establish the safety profile of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide and to determine its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methylphenyl)sulfonyl-3-methyl-1-phenyl-2-pyrazolin-5-one. Finally, this compound is reacted with hydrazine hydrate to form N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide.
Scientific Research Applications
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and to inhibit the growth of certain bacteria and fungi. These properties make N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide a promising candidate for use in scientific research.
properties
IUPAC Name |
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-13-8-10-14(11-9-13)25(22,23)20-19-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPMUBQARTZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)



![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)